6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Lipophilicity LogP Physicochemical property

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227511-58-1) is a tetra-halogenated pyridine derivative (molecular formula C₆H₂ClF₄N, MW 199.53 g/mol) bearing chloro at C6, fluoro at C3, and trifluoromethyl at C2. This specific substitution pattern yields a calculated XLogP3 of 2.8 and a topological polar surface area of 12.9 Ų.

Molecular Formula C6H2ClF4N
Molecular Weight 199.53 g/mol
CAS No. 1227511-58-1
Cat. No. B1459331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
CAS1227511-58-1
Molecular FormulaC6H2ClF4N
Molecular Weight199.53 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)C(F)(F)F)Cl
InChIInChI=1S/C6H2ClF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H
InChIKeyIAMZZUGNIRVXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227511-58-1): Halogenated Pyridine Building Block with Defined Physicochemical Profile for Agrochemical and Pharmaceutical Intermediate Procurement


6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227511-58-1) is a tetra-halogenated pyridine derivative (molecular formula C₆H₂ClF₄N, MW 199.53 g/mol) bearing chloro at C6, fluoro at C3, and trifluoromethyl at C2 . This specific substitution pattern yields a calculated XLogP3 of 2.8 and a topological polar surface area of 12.9 Ų . The compound serves as a versatile halogenated building block cited in patent literature across multiple therapeutic target classes including CDK2 inhibitors (WO-2021030537-A1), melanocortin subtype-2 receptor (MC2R) antagonists (WO-2021091788-A1), and HIV replication inhibitors (WO-2021064677-A1) .

Why Generic Substitution Fails for 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: Substituent Position, Electronic Asymmetry, and the Cost of In-Class Interchange


Within the trifluoromethylpyridine family, seemingly minor positional isomerism or halogen substitution differences produce compounds with fundamentally divergent reactivity, lipophilicity, and downstream coupling selectivity. For instance, 2-chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) lacks the C3-fluoro substituent entirely, yielding a lower LogP of approximately 2.42–2.75 and a single reactive handle for cross-coupling [1], while 3-fluoro-2-(trifluoromethyl)pyridine (CAS 886510-21-0) carries a LogP of only 2.24 with no chloro leaving group . The 6-chloro-3-fluoro-2-(trifluoromethyl) substitution arrangement—with its dual electrophilic sites at C6 (Cl) and C3 (F) and strongly electron-withdrawing CF₃ at C2—generates a unique electronic asymmetry that governs regioselectivity in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling [2]. This electronic asymmetry cannot be replicated by regioisomers or mono-halogenated analogs, meaning that in-class interchange without rigorous re-validation risks altering reaction outcomes, intermediate stability, and ultimately the integrity of the final active ingredient.

Quantitative Differentiation Evidence: 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine vs. Closest Analogs and In-Class Alternatives


Lipophilicity Advantage: XLogP3 Comparison of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine vs. Des-chloro Analog 3-Fluoro-2-(trifluoromethyl)pyridine

The presence of the C6-chloro substituent in the target compound increases lipophilicity by approximately 0.56 LogP units compared to the des-chloro analog 3-fluoro-2-(trifluoromethyl)pyridine (CAS 886510-21-0). This difference is quantifiable: the target compound has an XLogP3 of 2.8 , whereas the comparator registers 2.24 . The increased LogP can influence membrane permeability and oral bioavailability in derived drug candidates, and the chloro substituent additionally provides a synthetic handle for further derivatization that the des-chloro analog lacks.

Lipophilicity LogP Physicochemical property Drug-likeness Membrane permeability

Orthogonal Reactive Handles: Dual Electrophilic Site Architecture vs. Single-Halogenated 2-Chloro-6-(trifluoromethyl)pyridine

The target compound presents two distinct electrophilic sites—the C6-Cl bond and the C3-F bond—enabling sequential, chemoselective derivatization strategies. In contrast, 2-chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) possesses only a single chloro leaving group at C2, and 3-fluoro-2-(trifluoromethyl)pyridine (CAS 886510-21-0) bears only a C3-fluoro substituent without a chloro handle [1]. The fundamental reactivity difference is well-established: 2-fluoropyridine undergoes SNAr approximately 250 times faster than 2-chloropyridine, while fluoro substituents at the pyridine 3-position exhibit distinct electronic activation patterns compared to 2- or 4-fluoro substituents . This orthogonal reactivity—wherein C3-F activates the ring toward nucleophilic attack while C6-Cl serves as a slower, more controllable leaving group—enables synthetic sequences such as initial SNAr at C3-F followed by Suzuki-Miyaura coupling at C6-Cl, an option unavailable with single-halogen analogs [2].

Chemoselectivity SNAr Cross-coupling Synthetic handle Regioselectivity

Regioisomeric Differentiation: 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine vs. 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine Substitution Pattern Impact on Electronic Distribution

The regioisomer 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS 1356114-56-1) relocates the fluoro substituent from C3 to C2 and the trifluoromethyl group from C2 to C3 [1]. This positional swap fundamentally alters the electronic landscape: in the target compound, CF₃ is directly adjacent to the pyridine nitrogen (C2 position), maximizing its electron-withdrawing influence on the ring nitrogen and the adjacent C3-F, whereas in the regioisomer, CF₃ at C3 exerts a meta-directing influence that differentially affects reactivity at C2-F and C6-Cl. The target compound's CF₃ at C2 ortho to the ring nitrogen creates a uniquely electron-deficient environment at C3 and C5, distinct from all other regioisomeric arrangements [2].

Regioisomerism Electronic distribution Substitution pattern Positional isomer SAR

Pharmaceutical Patent Provenance: Validated Intermediate Status Across Multiple Therapeutic Target Families vs. Generic Building Block Claims

Unlike many halogenated pyridine building blocks that lack documented application context, 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine is explicitly cited as an intermediate in multiple patent filings spanning distinct therapeutic target families: imidazolyl pyrimidinylamine CDK2 inhibitors (US-2021047294-A1; WO-2021030537-A1), melanocortin subtype-2 receptor (MC2R) antagonists (WO-2021091788-A1), and HIV replication inhibitors (WO-2021064677-A1) . This multi-target patent provenance provides procurement teams with documented precedence for intellectual property compliance, in contrast to building blocks supported only by generic vendor claims.

Patent intermediate CDK2 inhibitor MC2R antagonist HIV replication inhibitor Procurement compliance

Agrochemical Intermediate Potential: Structural Scaffold Proximity to Commercialized Trifluoromethylpyridine-Derived Fungicides

Trifluoromethylpyridine (TFMP) derivatives have been incorporated into at least 14 commercialized crop protection products (fungicides, herbicides, insecticides, nematicides) between 1990 and 2017 [1]. The target compound's substitution pattern—specifically the combination of C6-Cl and C2-CF₃—places it within the structural class from which active ingredients such as picoxystrobin (a strobilurin fungicide) and fluazinam/fluopicolide are derived [2]. While no direct comparative agrochemical efficacy data exist for this specific intermediate, the established commercial success of structurally related chlorinated trifluoromethylpyridines validates the scaffold's relevance. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine currently commands the highest production demand [3]; the target compound, with its chloro-fluoro mixed halogenation, offers a differentiated intermediate profile for next-generation analog programs.

Agrochemical intermediate Fungicide Crop protection Trifluoromethylpyridine Picoxystrobin

Optimal Procurement and Application Scenarios for 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine Based on Differentiated Evidence


Medicinal Chemistry: Sequential Derivatization for Kinase Inhibitor Libraries with Orthogonal C6-Cl and C3-F Handles

The dual electrophilic site architecture (C6-Cl and C3-F) enables medicinal chemistry teams to execute sequential, chemoselective derivatization strategies—for instance, initial nucleophilic aromatic substitution at the more activated C3-F position followed by palladium-catalyzed Suzuki-Miyaura cross-coupling at C6-Cl—to generate diverse analog libraries from a single intermediate . This is particularly relevant for programs targeting kinases such as CDK2, where the compound is already cited as an intermediate in patent filings US-2021047294-A1 and WO-2021030537-A1 . The higher LogP (2.8) compared to des-chloro analogs may also contribute to improved membrane permeability in derived inhibitors .

Agrochemical R&D: Differentiated Mixed-Halogen Intermediate for Next-Generation Fungicide Scaffolds

Given that 14 trifluoromethylpyridine-containing crop protection products were commercialized between 1990 and 2017 , and that the highest-volume intermediate (2,3-dichloro-5-(trifluoromethyl)pyridine) is a dichloro analog, the target compound's mixed chloro-fluoro halogenation pattern offers agrochemical R&D teams a differentiated scaffold for IP generation. The compound is structurally proximal to the picoxystrobin fungicide family, and chlorinated trifluoromethylpyridines are established intermediates for fluazinam and fluopicolide synthesis . Programs seeking patentable follow-on candidates to existing TFMP fungicides should prioritize this mixed-halogen building block over fully chlorinated analogs.

Process Chemistry: Route Scoping with Defined Physicochemical Properties and Regioisomeric Purity Requirements

The calculated XLogP3 of 2.8 and boiling point of 144.6±35.0 °C at 760 mmHg provide process chemists with predictable physical property benchmarks for extraction, chromatography, and distillation during route optimization. The significant LogP differential compared to 3-fluoro-2-(trifluoromethyl)pyridine (ΔXLogP3 ≈ +0.56) can be exploited for phase-separation optimization in aqueous workup. When the target substitution pattern (C2-CF₃, C3-F, C6-Cl) is specified in a patented route, procurement must verify regioisomeric identity—substituting 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS 1356114-56-1) will alter electronic distribution and reaction outcomes .

Patent-Compliant Pharmaceutical Intermediate Procurement for GMP Development Programs

The compound's explicit citation across three independent patent families—CDK2 inhibitors, MC2R antagonists, and HIV replication inhibitors —provides procurement teams with documented patent-chain provenance. This enables due diligence and regulatory compliance absent in uncited halogenated pyridine alternatives. Suppliers offering ≥98% HPLC purity with accompanying COA, HPLC, MS, and NMR documentation should be prioritized for development-stage procurement to ensure batch-to-batch consistency in patent-sensitive synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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